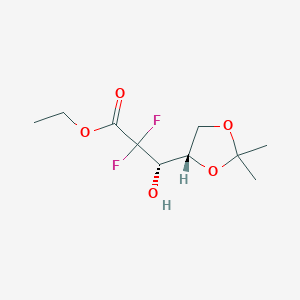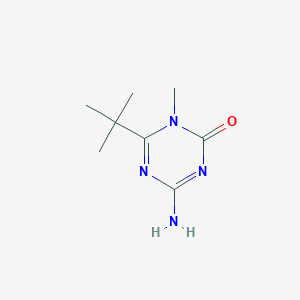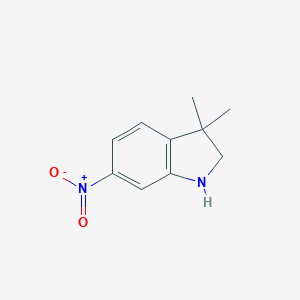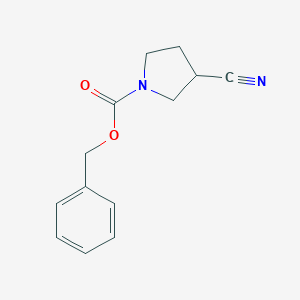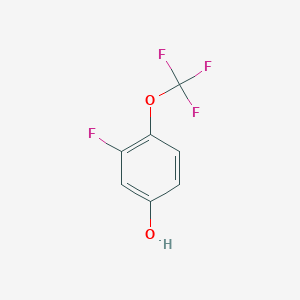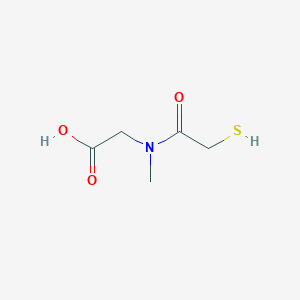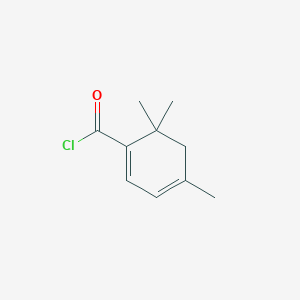
1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is a chemical compound that has gained significant attention in the scientific community due to its diverse applications in organic synthesis and medicinal chemistry. This compound is also known as 4,6,6-trimethyl-1,3-cyclohexadien-1-carbonyl chloride or DMAD, and it is widely used as a reagent in organic chemistry reactions.
作用機序
The mechanism of action of 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is based on its ability to act as a highly reactive electrophile. This reactivity is due to the presence of the carbonyl chloride group, which undergoes nucleophilic attack by various nucleophiles, including amines, alcohols, and thiols. The resulting adducts can then be further modified through various chemical reactions, including reduction, oxidation, and functional group transformations.
Biochemical and Physiological Effects:
While DMAD is primarily used in organic synthesis, it has also been investigated for its potential biochemical and physiological effects. Studies have shown that DMAD can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, DMAD has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
実験室実験の利点と制限
One of the main advantages of using 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- in lab experiments is its high reactivity and versatility as a reagent. This compound can be used in a wide range of chemical reactions, making it a valuable tool for synthetic chemists. However, DMAD is also highly reactive and can be difficult to handle, requiring specialized equipment and precautions to ensure safe handling.
将来の方向性
There are several future directions for research on 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl-. One potential area of investigation is the development of new synthetic methodologies using DMAD as a key reagent. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMAD and its potential as a therapeutic agent. Finally, the development of new derivatives of DMAD with improved properties and reactivity could lead to the discovery of new compounds with valuable applications in organic synthesis and medicinal chemistry.
合成法
The synthesis of 1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- is typically carried out through the reaction of trimethylsilyl chloride with 1,3-cyclohexadiene in the presence of a Lewis acid catalyst. This reaction results in the formation of DMAD as a highly reactive and versatile reagent for organic synthesis.
科学的研究の応用
DMAD has been extensively used in scientific research for its diverse applications in organic synthesis and medicinal chemistry. This compound is commonly used as a reagent for the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. DMAD has also been used in the preparation of enantiomerically pure compounds through asymmetric synthesis.
特性
CAS番号 |
179104-42-8 |
|---|---|
製品名 |
1,3-Cyclohexadiene-1-carbonylchloride, 4,6,6-trimethyl- |
分子式 |
C10H13ClO |
分子量 |
184.66 g/mol |
IUPAC名 |
4,6,6-trimethylcyclohexa-1,3-diene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-7-4-5-8(9(11)12)10(2,3)6-7/h4-5H,6H2,1-3H3 |
InChIキー |
HGKHQFHUXCJYMP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C(C1)(C)C)C(=O)Cl |
正規SMILES |
CC1=CC=C(C(C1)(C)C)C(=O)Cl |
同義語 |
1,3-Cyclohexadiene-1-carbonyl chloride, 4,6,6-trimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





